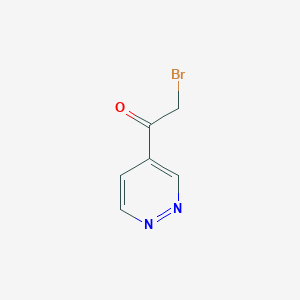

2-Bromo-1-(pyridazin-4-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

1211541-01-3 |

|---|---|

Molecular Formula |

C6H5BrN2O |

Molecular Weight |

201.02 g/mol |

IUPAC Name |

2-bromo-1-pyridazin-4-ylethanone |

InChI |

InChI=1S/C6H5BrN2O/c7-3-6(10)5-1-2-8-9-4-5/h1-2,4H,3H2 |

InChI Key |

RTSIVSRCDLXBMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects for 2 Bromo 1 Pyridazin 4 Yl Ethanone

Direct Bromination Approaches to 2-Bromo-1-(pyridazin-4-yl)ethanone

The most straightforward method for the preparation of this compound involves the direct bromination of 1-(pyridazin-4-yl)ethanone (B1316963) at the α-position of the ketone. This transformation can be accomplished through either electrophilic or radical-mediated pathways, with the choice of reagents and conditions playing a crucial role in determining the reaction's efficiency and selectivity.

Electrophilic Bromination Strategies and Reagent Selection

Electrophilic α-bromination of ketones is a well-established transformation that typically proceeds through an enol or enolate intermediate. youtube.comlibretexts.orglibretexts.org The reaction of 1-(pyridazin-4-yl)ethanone with a suitable electrophilic bromine source leads to the desired product. The mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which facilitates the tautomerization to the corresponding enol. youtube.com This enol, acting as a nucleophile, then attacks the electrophilic bromine. youtube.comyoutube.com

The electron-withdrawing nature of the pyridazine (B1198779) ring is expected to decrease the electron density of the carbonyl group and reduce the acidity of the α-protons. This deactivation can make enol or enolate formation more challenging compared to ketones attached to electron-rich aromatic systems. Consequently, the choice of brominating agent and reaction conditions is critical.

A variety of brominating agents can be employed for this purpose. Elemental bromine (Br₂) in a suitable solvent, such as acetic acid or dichloromethane (B109758), is a common choice. nih.gov The use of acetic acid can also serve as a catalyst for the enolization step. youtube.com Other N-bromoimide reagents, such as N-bromosuccinimide (NBS), are also effective and often preferred due to their solid nature and easier handling. organic-chemistry.org The selection of the brominating agent can influence the reaction's selectivity and the formation of byproducts.

Table 1: Common Electrophilic Brominating Agents

| Reagent | Formula | Key Characteristics |

| Bromine | Br₂ | Liquid, highly reactive, can lead to over-bromination if not controlled. |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier to handle than Br₂, often used for selective bromination. |

| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid, mild brominating agent, can be prepared in situ. |

Radical-Mediated Bromination Pathways and Initiator Systems

Alternatively, the α-bromination of 1-(pyridazin-4-yl)ethanone can potentially proceed through a radical-mediated pathway. Free radical halogenation typically involves three steps: initiation, propagation, and termination. youtube.com The initiation step involves the formation of a bromine radical, which can be achieved using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with heat or UV light.

In the propagation step, the bromine radical abstracts a hydrogen atom from the α-carbon of the ketone, forming a resonance-stabilized enol radical. This radical then reacts with a molecule of bromine to yield the α-bromo ketone and a new bromine radical, which continues the chain reaction.

While radical bromination is a powerful tool, its application to substrates like 1-(pyridazin-4-yl)ethanone requires careful consideration. The selectivity of radical bromination is influenced by the stability of the resulting radical intermediate. The electron-withdrawing pyridazine ring might destabilize the adjacent radical, potentially making this pathway less favorable than electrophilic bromination. However, specific initiator systems and reaction conditions could be tailored to promote the radical pathway if desired.

Table 2: Common Radical Initiators

| Initiator | Formula | Decomposition Conditions |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Thermal or photochemical decomposition |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | Thermal decomposition |

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving high regioselectivity and yield in the bromination of 1-(pyridazin-4-yl)ethanone is a key challenge. The primary competing reaction is the electrophilic substitution on the pyridazine ring itself. Pyridazine is an electron-deficient heterocycle, making it generally less susceptible to electrophilic attack than benzene. However, under forcing conditions, bromination of the ring could occur.

Optimization of the reaction conditions is therefore crucial. Key parameters to consider include:

Temperature: Lower temperatures generally favor the kinetic product, which is often the desired α-bromo ketone, and can help to minimize side reactions, including over-bromination and ring bromination.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents like acetic acid can act as both a solvent and a catalyst for enolization. youtube.com Chlorinated solvents like dichloromethane are also commonly used.

Catalyst: The use of an acid catalyst is often necessary to promote enol formation in electrophilic bromination. youtube.com The concentration and type of acid can be optimized to achieve the desired outcome.

Stoichiometry of the Brominating Agent: Careful control of the amount of brominating agent is essential to prevent the formation of di- and tri-brominated byproducts.

Recent studies on the bromination of similar heteroaromatic ketones have highlighted the importance of these factors in achieving high yields and selectivity. pressbooks.pub

Indirect Synthetic Routes to the this compound Skeleton

In addition to the direct bromination of a preformed acetylpyridazine, the target molecule can be synthesized through indirect routes that involve the construction of the pyridazine ring system or the elaboration of functional groups on a pyridazine precursor.

Functional Group Interconversion Strategies on Pyridazinyl Precursors

This approach involves starting with a pyridazine derivative that already possesses a functional group at the 4-position, which can then be converted into the desired 2-bromoacetyl group. A plausible precursor for this strategy is pyridazine-4-carboxylic acid or its derivatives.

For instance, pyridazine-4-carboxylic acid could be converted to its corresponding acid chloride, which can then be reacted with diazomethane (B1218177) in an Arndt-Eistert homologation. The resulting diazoketone can then be treated with hydrobromic acid to yield this compound.

Another potential route could involve the reaction of a pyridazine-4-carboxaldehyde with a suitable Wittig reagent, such as (bromomethyl)triphenylphosphonium bromide, to introduce the bromo-substituted carbon. Subsequent oxidation of the resulting vinyl bromide could potentially yield the target ketone.

These multi-step sequences offer flexibility but require careful planning and optimization of each synthetic step.

Multi-Component Reactions Incorporating the Pyridazine Moiety

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.net While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct the pyridazine ring with the necessary functionalities.

One conceptual approach could involve a [4+2] cycloaddition reaction. For example, a substituted 1,2,4,5-tetrazine (B1199680) could react with an appropriately substituted dienophile that already contains the bromoacetyl moiety or a precursor to it. Subsequent elimination of a small molecule, such as nitrogen gas, would lead to the formation of the pyridazine ring. uni-muenchen.de

Another possibility involves the condensation of a 1,2-dicarbonyl compound with hydrazine (B178648), a classic method for pyridazine synthesis. uni-muenchen.de If one of the carbonyl groups is part of a larger fragment containing the bromoacetyl precursor, this could lead to the desired skeleton.

The development of a specific MCR for this compound would represent a significant advancement in its synthesis, offering a more convergent and efficient route compared to traditional linear syntheses.

Green Chemistry Principles Applied to the Synthesis of this compound

The traditional synthesis of α-bromo ketones often involves the use of hazardous reagents like elemental bromine and volatile organic solvents, which are environmentally detrimental. In line with the principles of green chemistry, several alternative methods have been developed for the bromination of ketones that can be applied to the synthesis of this compound. These methods focus on the use of safer reagents, more benign solvents, and energy-efficient processes.

One promising approach is the use of hydrogen peroxide (H₂O₂) in combination with hydrobromic acid (HBr) in water. rsc.org This system avoids the need for organic solvents and catalysts, with water being the reaction medium. The process is characterized by the use of inexpensive and environmentally benign reagents, generating water as the primary byproduct. rsc.org

Another green strategy involves the in situ generation of the brominating agent. For instance, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with potassium bromide (KBr) can produce the active bromine species directly in the reaction mixture. nih.gov This method enhances safety by avoiding the handling and storage of highly toxic and corrosive molecular bromine. nih.gov Continuous flow reactors are particularly well-suited for this approach, allowing for precise control over reaction conditions and minimizing the risk of runaway reactions. nih.gov

Electrochemical methods also present a sustainable alternative for the α-bromination of ketones. rsc.org The electrochemical bromination of acetophenone (B1666503) has been successfully demonstrated using ammonium (B1175870) bromide (NH₄Br) as the bromine source in a mixed aqueous-organic medium. rsc.org This technique avoids the use of chemical oxidants and allows for high selectivity with a good yield of the desired α-bromoacetophenone. rsc.org The key parameters that can be optimized in an electrochemical synthesis include current density, charge passed, solvent system, and the concentration of the bromide salt. rsc.orglookchem.com

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another green technique that could be applied. The α-bromination of acetophenone has been achieved using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid under mechanochemical conditions, significantly reducing reaction time and solvent waste. researchgate.net

Table 1: Comparison of Greener Bromination Methods for Ketones

| Method | Brominating System | Solvent | Key Advantages |

| Aqueous Bromination | H₂O₂ / HBr | Water | Use of inexpensive and safe reagents, no organic solvent, environmentally benign. rsc.org |

| In Situ Generation | NaOCl / KBr | Various | Avoids handling of molecular bromine, enhanced safety, suitable for flow chemistry. nih.gov |

| Electrochemical Synthesis | NH₄Br | H₂O / CH₃CN | Avoids chemical oxidants, high selectivity, energy-efficient. rsc.org |

| Mechanochemistry | NBS / p-TsOH | Solvent-free | Reduced reaction time, minimal solvent waste. researchgate.net |

Mechanistic Investigations of Bromination Reactions on the Pyridazinyl Acetophenone Scaffold

The α-bromination of ketones like 1-(pyridazin-4-yl)ethanone in the presence of an acid catalyst proceeds through a well-established mechanism involving the formation of an enol intermediate. masterorganicchemistry.comnih.gov

The reaction is initiated by the protonation of the carbonyl oxygen of the pyridazinyl acetophenone by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent tautomerization.

Following protonation, a base (which can be the solvent or the conjugate base of the acid catalyst) abstracts a proton from the α-carbon. This leads to the formation of an enol, which is the nucleophilic species in this reaction. The formation of the enol is the rate-determining step in the acid-catalyzed halogenation of ketones.

The electron-rich double bond of the enol then attacks a molecule of the brominating agent (e.g., Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxocarbenium ion intermediate.

Finally, deprotonation of the hydroxyl group of the intermediate by a weak base regenerates the carbonyl group and yields the final product, this compound, along with the regeneration of the acid catalyst.

The pyridazine ring, being an electron-withdrawing heteroaromatic system, is expected to influence the reaction rate. The two nitrogen atoms in the pyridazine ring decrease the electron density of the aromatic system, which in turn can affect the acidity of the α-protons of the acetyl group. This electronic effect could potentially influence the rate of enol formation. However, specific kinetic or computational studies on the bromination of the pyridazinyl acetophenone scaffold are not extensively documented in the available literature. The general mechanism, as outlined for acetophenone derivatives, provides the most probable pathway. nih.gov

Chemical Reactivity and Transformational Chemistry of 2 Bromo 1 Pyridazin 4 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Carbon of 2-Bromo-1-(pyridazin-4-yl)ethanone

The bromine atom at the α-position to the carbonyl group is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.

The reaction of this compound with nitrogen-based nucleophiles provides a direct route to various nitrogen-containing heterocyclic and acyclic compounds.

Amines: Primary and secondary amines readily react with α-bromo ketones via nucleophilic substitution to yield α-amino ketones. In the case of this compound, this reaction would lead to the formation of 2-amino-1-(pyridazin-4-yl)ethanone derivatives. The reaction proceeds through an SN2 mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon, displacing the bromide ion. chemguide.co.uk The initial product is an ammonium (B1175870) salt, which upon treatment with a base, yields the free amine. The use of an excess of the amine can also drive the reaction to completion. chemguide.co.uk While specific examples with this compound are not extensively documented in the reviewed literature, this reaction is a fundamental transformation for α-halo ketones. chemguide.co.ukresearchgate.net Related reactions have been shown with other bromo-heterocyclic compounds. researchgate.net

Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile that reacts with α-bromo ketones to form α-azido ketones. The reaction of this compound with sodium azide would yield 2-azido-1-(pyridazin-4-yl)ethanone. This transformation is typically carried out in a polar solvent. mdpi.comresearchgate.net α-azido ketones are versatile intermediates that can be subsequently converted into other functional groups, such as α-amino ketones through reduction or can participate in cycloaddition reactions. mdpi.com The reaction of sodium azide with a related tribromopyridazine leads to the formation of a triazide intermediate, which can then cyclize. rsc.org

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | R-NH₂ | 2-(Alkylamino)-1-(pyridazin-4-yl)ethanone |

| Secondary Amine | R₂-NH | 2-(Dialkylamino)-1-(pyridazin-4-yl)ethanone |

| Azide | Sodium Azide (NaN₃) | 2-Azido-1-(pyridazin-4-yl)ethanone |

| Hydrazine (B178648) | Hydrazine Hydrate (N₂H₄·H₂O) | 2-Hydrazinyl-1-(pyridazin-4-yl)ethanone |

Reactions with oxygen-based nucleophiles lead to the formation of α-ether and α-ester derivatives of the parent ketone.

Alcohols: In the presence of a base, alcohols can act as nucleophiles, attacking the α-carbon of this compound to form α-alkoxy ketones. This reaction, a variation of the Williamson ether synthesis, would yield products of the general structure 2-alkoxy-1-(pyridazin-4-yl)ethanone. The base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide ion.

Carboxylates: Carboxylate salts, derived from carboxylic acids, react with α-bromo ketones to form α-acyloxy ketones (esters). For example, the reaction of this compound with sodium acetate (B1210297) would produce 2-oxo-2-(pyridazin-4-yl)ethyl acetate. This reaction provides a straightforward method for the introduction of an ester functionality at the α-position. The crystal structure of a related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, shows intermolecular hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, which is a form of oxygen-based interaction. nih.gov

Sulfur nucleophiles are generally more reactive than their oxygen counterparts and readily participate in substitution reactions with this compound.

Thiols and Thioethers: Thiols (R-SH) react with α-bromo ketones in the presence of a base to form α-thio ketones. The resulting thioether products have the general structure 2-(alkylthio)-1-(pyridazin-4-yl)ethanone. A notable example is the reaction of this compound with thiourea (B124793). This reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon, followed by an intramolecular cyclization to yield 4-(pyridazin-4-yl)thiazol-2-amine, a valuable intermediate in medicinal chemistry. The reaction of related pyridazinone derivatives with phosphorus pentasulphide can be used to introduce a sulfur atom into the pyridazine (B1198779) ring, forming a pyridazinethione. nih.govresearchgate.net

Table 2: Synthesis of 4-(pyridazin-4-yl)thiazol-2-amine

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Thiourea | Microwave irradiation | 4-(pyridazin-4-yl)thiazol-2-amine |

Data sourced from Benchchem.

The α-carbon of this compound is a prochiral center. Nucleophilic substitution at this carbon proceeds via a backside attack, characteristic of an SN2 reaction. This has important stereochemical consequences if the incoming nucleophile is chiral or if a chiral environment is otherwise introduced.

If a chiral, non-racemic nucleophile is used, the reaction can lead to the formation of diastereomers. The stereoselectivity of the reaction would depend on the steric and electronic properties of both the substrate and the nucleophile. Alternatively, the use of a chiral catalyst could enantioselectively direct the approach of a prochiral nucleophile to the α-carbon, resulting in the formation of a single enantiomer of the product in excess. While no specific studies on the stereochemical control of nucleophilic substitution reactions for this compound were found in the reviewed literature, these general principles of stereochemistry are applicable.

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. While the α-bromo ketone moiety is primarily involved in nucleophilic substitutions, the pyridazine ring can participate in cross-coupling reactions if it is appropriately functionalized with a halogen.

It is important to note that the bromine atom in this compound is attached to the ethanone (B97240) side chain and not the pyridazine ring. Therefore, this compound is not a direct substrate for typical palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Negishi, which generally require an aryl or vinyl halide. However, a related compound, such as a bromo-pyridazine, would be an excellent substrate for these transformations. The following discussion pertains to the expected reactivity of a hypothetical bromo-pyridazine derivative in these named reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. organic-chemistry.org A bromo-pyridazine can be coupled with various aryl or heteroaryl boronic acids to form biaryl compounds. nih.govnih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with different (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov The reaction is typically carried out in the presence of a base, such as sodium carbonate. nih.gov The development of efficient catalysts for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles has been a subject of interest, as these compounds are important for the synthesis of pharmaceuticals. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org A bromo-pyridazine could react with a terminal alkyne under Sonogashira conditions to produce an alkynyl-pyridazine. These reactions are valued for their reliability and tolerance of various functional groups. libretexts.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org Efficient methods for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have been developed. scirp.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been widely used in the total synthesis of natural products. wikipedia.org A bromo-pyridazine could be coupled with an organozinc reagent to form a new carbon-carbon bond. The Negishi coupling is particularly useful for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org

Table 3: Overview of Potential Cross-Coupling Reactions with a Bromo-pyridazine

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl/Heteroaryl-pyridazine |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Alkynyl-pyridazine |

| Negishi | Organozinc Reagent | Palladium or Nickel Catalyst | Alkyl/Aryl/Vinyl-pyridazine |

Reformatsky and Related Aldol-Type Condensations

The carbonyl group of this compound serves as a potential electrophile for various carbon-carbon bond-forming reactions, including Reformatsky and aldol-type condensations.

In the context of the Reformatsky reaction , the ketone functionality of this compound can act as the electrophilic partner. The classic Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-haloester in the presence of metallic zinc. byjus.comwikipedia.org The zinc inserts into the carbon-halogen bond of the ester to form an organozinc nucleophile (a Reformatsky enolate), which then adds to the carbonyl group. wikipedia.orgorganic-chemistry.org For this compound, this would involve its reaction with an organozinc reagent derived from an α-haloester, such as ethyl bromoacetate, to yield a β-hydroxy ester. The organozinc reagents are valued for their moderate reactivity, which prevents unwanted side reactions. wikipedia.org

Aldol-type condensations represent another important class of reactions. This compound can theoretically act as either the nucleophilic or electrophilic component.

As an electrophile: It can react with an enolate generated from another ketone or aldehyde. For example, the Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. libretexts.org A similar crossed aldol (B89426) reaction could occur between an enolate and the ketone of this compound.

As a nucleophile: The methylene (B1212753) carbon (α-carbon) is activated by the adjacent carbonyl group, making the α-hydrogens acidic and capable of being removed by a base to form an enolate. This enolate could then, in principle, react with another carbonyl compound, such as benzaldehyde. However, the presence of the bromine atom on the same carbon complicates this pathway, as base treatment could also lead to elimination or other side reactions.

The products of these condensation reactions, β-hydroxy ketones or esters, are valuable intermediates that can often be dehydrated to form α,β-unsaturated carbonyl compounds, which are themselves useful synthetic precursors. nih.gov

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting carbonyl groups into carbon-carbon double bonds. The ketone moiety of this compound is a substrate for such transformations, most notably the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared from a phosphonium (B103445) salt and a strong base, to react with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. libretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to produce a 4-(1-bromo-2-propen-2-yl)pyridazine. A significant challenge in this synthesis is the potential for side reactions due to the strong bases required to generate the ylide, which could react with the acidic α-proton or the bromine atom of the starting material. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com These carbanions, generated by treating a phosphonate ester with a base, are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which simplifies purification. youtube.com The reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction of this compound with a stabilized phosphonate carbanion, for instance, the one derived from triethyl phosphonoacetate, would yield an α,β-unsaturated ester. The stereochemical outcome can be influenced by the reaction conditions and the nature of the phosphonate reagent. youtube.com

| Reaction Type | Reagent Example | Potential Product Structure | Key Features |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(1-bromo-2-propen-2-yl)pyridazine | Fixed double bond location; potential for side reactions with strong base. libretexts.org |

| HWE Reaction | Triethyl phosphonoacetate & Base | Ethyl 3-bromo-3-(pyridazin-4-yl)acrylate | Generally forms (E)-alkenes; water-soluble byproduct simplifies workup. wikipedia.orgnrochemistry.com |

Michael Addition and Alkylation Strategies

The electrophilic nature of the carbon bearing the bromine atom makes this compound an excellent substrate for alkylation reactions. It can serve as a potent alkylating agent for a variety of nucleophiles, particularly stabilized carbanions derived from active methylene compounds.

Active methylene compounds, such as β-diketones, β-ketoesters, and malonates, can be deprotonated by a base to form soft nucleophiles (enolates) that readily attack the α-carbon of this compound, displacing the bromide ion in an Sₙ2 reaction. researchgate.net This strategy provides a straightforward route to more complex 1,4-dicarbonyl compounds or their analogues, which are versatile intermediates for further transformations, including the synthesis of various heterocyclic systems.

While this compound is not a Michael acceptor itself, it is a key reagent in alkylation strategies that are often coupled with Michael additions. In a tandem reaction sequence, a nucleophile could first undergo a Michael addition to an α,β-unsaturated system, and the resulting enolate could then be trapped by alkylation with this compound. The Michael reaction involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com

Below is a table of representative alkylation reactions with various active methylene compounds.

| Nucleophile (Active Methylene Compound) | Base Example | Alkylated Product |

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(2-(pyridazin-4-yl)-2-oxoethyl)malonate |

| Ethyl acetoacetate | Potassium carbonate (K₂CO₃) | Ethyl 2-acetyl-4-(pyridazin-4-yl)-4-oxobutanoate |

| Acetylacetone (2,4-Pentanedione) | Cesium carbonate (Cs₂CO₃) | 3-(2-(Pyridazin-4-yl)-2-oxoethyl)pentane-2,4-dione |

| Malononitrile | Sodium hydride (NaH) | 2-(2-(Pyridazin-4-yl)-2-oxoethyl)malononitrile |

Cyclization and Annulation Reactions Employing this compound

The dual functionality of this compound, possessing both an electrophilic α-halocarbonyl center and a nucleophilic pyridazine nitrogen atom site, makes it an exceptionally useful precursor for the synthesis of complex heterocyclic structures, particularly fused ring systems.

Synthesis of Fused Heterocyclic Systems Containing Pyridazine

A primary application of α-haloketones in synthetic chemistry is in the construction of five- and six-membered heterocyclic rings. nih.gov this compound is ideally suited for these transformations, acting as a two-carbon synthon that can react with various binucleophilic reagents to form fused pyridazine systems.

One of the most common applications is the Hantzsch thiazole (B1198619) synthesis , where an α-haloketone reacts with a thiourea or thioamide. The reaction of this compound with thiourea, for example, leads to the formation of a 2-amino-4-(pyridazin-4-yl)thiazole. This reaction proceeds by initial S-alkylation, followed by intramolecular cyclization and dehydration.

Similarly, reaction with amidines or related nitrogen nucleophiles can yield fused imidazole (B134444) derivatives. For instance, condensation with 2-aminopyridine (B139424) could potentially lead to the formation of an imidazo[1,2-a]pyridine (B132010) scaffold. The reaction with hydrazine or substituted hydrazines can be used to construct new pyridazine rings, leading to pyridazino[4,5-c]pyridazine or related systems. These cyclization reactions are foundational for building libraries of novel heterocyclic compounds. organic-chemistry.org

| Binucleophilic Reagent | Fused Heterocycle System | Representative Product Name |

| Thiourea | Thiazole | 2-Amino-4-(pyridazin-4-yl)thiazole |

| 2-Aminopyridazine | Imidazo[1,2-b]pyridazine (B131497) | 6-Bromo-7-(pyridazin-4-yl)imidazo[1,2-b]pyridazine* |

| Hydrazine | Pyridazine | 3-(Pyridazin-4-yl)-1,4-dihydropyridazine |

*Structure may vary depending on reaction conditions and cyclization regiochemistry.

Formation of Spirocyclic and Bridged Ring Structures

The synthesis of spirocyclic and bridged ring systems represents a significant challenge in organic chemistry due to the complex three-dimensional architectures involved. While α-haloketones are versatile building blocks, their direct application in the synthesis of spiro- or bridged systems containing a pyridazine core starting from this compound is not widely documented in the literature.

The formation of spirocycles requires the creation of a single atom that is a member of two distinct rings. researchgate.net A hypothetical route could involve a multi-step sequence. For instance, the α-carbon of this compound could be used to alkylate a cyclic precursor bearing a nucleophilic side chain. Subsequent intramolecular cyclization of that side chain onto either the pyridazine ring or the carbonyl carbon could potentially form a spirocyclic junction. However, such pathways are complex and would require careful design of the reaction sequence.

Bridged ring structures involve two rings sharing two non-adjacent atoms (bridgehead atoms). Their synthesis from a precursor like this compound is also synthetically demanding. A possible, though speculative, approach might involve an intramolecular cycloaddition reaction. For example, if the bromoacetyl moiety is transformed into a diene, an intramolecular Diels-Alder reaction with a dienophile incorporated elsewhere on the molecule could form a bridged system.

Given the lack of direct literature precedents, the synthesis of such complex scaffolds from this compound remains a topic for future research exploration.

Reductive and Oxidative Transformations of this compound

The functional groups within this compound can undergo various reductive and oxidative transformations, further expanding its synthetic utility.

Reductive Transformations: The ketone and the carbon-bromine bond are the primary sites for reduction.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This would yield 2-bromo-1-(pyridazin-4-yl)ethanol. A potential side reaction is the reductive debromination, which may occur depending on the reagent and conditions.

Reductive Debromination: The carbon-bromine bond can be cleaved under various reductive conditions, including catalytic hydrogenation (e.g., H₂, Pd/C) or with dissolving metal reductions. This process, known as hydrodebromination, would replace the bromine atom with a hydrogen, yielding 1-(pyridazin-4-yl)ethanone (B1316963).

Complete Reduction of the Carbonyl: More forceful reduction methods, such as the Wolff-Kishner (hydrazine, strong base, heat) or Clemmensen (zinc-mercury amalgam, conc. HCl) reductions, can deoxygenate the carbonyl group entirely to a methylene group. These harsh conditions might also affect the pyridazine ring or the C-Br bond, potentially leading to a mixture of products.

Oxidative Transformations: While the bromoacetyl moiety is generally not susceptible to further oxidation, the pyridazine ring itself can be oxidized.

N-Oxidation: The nitrogen atoms of the pyridazine ring are nucleophilic and can be oxidized to form N-oxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the electronic properties of the pyridazine ring, influencing its reactivity in subsequent steps.

Baeyer-Villiger Oxidation: Although less common for ketones of this type, a theoretical Baeyer-Villiger oxidation of the ketone with a peroxy acid could insert an oxygen atom between the carbonyl carbon and the pyridazinyl ring, forming an ester. The regioselectivity of this reaction would depend on the relative migratory aptitude of the pyridazinyl and bromomethyl groups.

| Transformation | Reagent Example | Expected Major Product |

| Ketone Reduction | Sodium borohydride (NaBH₄) | 2-Bromo-1-(pyridazin-4-yl)ethanol |

| Reductive Debromination | H₂, Palladium on Carbon (Pd/C) | 1-(Pyridazin-4-yl)ethanone |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-Bromo-1-(pyridazin-4-yl 1-oxide)ethanone |

Rearrangement Reactions of the Alpha-Bromoketone Functionality

The Favorskii rearrangement is a significant transformation for α-halo ketones. libretexts.org The reaction is initiated by a base, which can be a hydroxide, an alkoxide, or an amine, leading to the formation of a carboxylic acid, ester, or amide, respectively. wikipedia.org

The generally accepted mechanism for the Favorskii rearrangement involves the initial deprotonation at the α'-position (the carbon on the other side of the carbonyl group from the halogen) by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the bromine atom, resulting in the formation of a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by the base on the carbonyl carbon of this strained intermediate leads to the opening of the three-membered ring. This ring-opening typically proceeds to form the more stable carbanion, which is then protonated to yield the final rearranged product. wikipedia.org

In the context of this compound, treatment with a base like sodium methoxide (B1231860) would be expected to yield a pyridazinylacetic acid ester. The pyridazine ring itself, being electron-withdrawing, could influence the acidity of the α'-protons and the stability of the intermediates, potentially affecting the reaction rate and outcome.

It is important to note that for α-halo ketones lacking α'-hydrogens, an alternative pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur. wikipedia.org This mechanism does not proceed through a cyclopropanone intermediate but involves a direct nucleophilic attack on the carbonyl, followed by a concerted rearrangement. wikipedia.org

While direct experimental data for the rearrangement of this compound is sparse in the available literature, the established principles of the Favorskii rearrangement provide a solid framework for predicting its behavior. The following table outlines the expected reactants, reagents, and potential products based on this well-established reaction.

| Reactant | Reagent/Base | Potential Product | Reaction Type |

| This compound | Sodium Hydroxide (NaOH) | Pyridazin-4-ylacetic acid | Favorskii Rearrangement |

| This compound | Sodium Methoxide (NaOMe) | Methyl pyridazin-4-ylacetate | Favorskii Rearrangement |

| This compound | Amine (e.g., R₂NH) | 2-(Pyridazin-4-yl)acetamide derivative | Favorskii Rearrangement |

Further research and experimental validation are necessary to fully elucidate the specific conditions and outcomes of rearrangement reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 1 Pyridazin 4 Yl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Bromo-1-(pyridazin-4-yl)ethanone, with a nominal mass of 201 g/mol , HRMS analysis is crucial to confirm its molecular formula, C₆H₅BrN₂O.

The presence of bromine, with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. The HRMS spectrum would exhibit two major peaks for the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺, separated by approximately 2 Da.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₆H₅⁷⁹BrN₂O]⁺ | 200.9663 |

| [C₆H₅⁸¹BrN₂O]⁺ | 202.9643 |

| [C₆H₅⁷⁹BrN₂OH]⁺ | 201.9741 |

| [C₆H₅⁸¹BrN₂OH]⁺ | 203.9721 |

The precise mass measurements obtained from HRMS would allow for the confident confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the methylene (B1212753) group. The electron-withdrawing nature of the pyridazine ring and the carbonyl group significantly influences the chemical shifts of the adjacent protons.

The pyridazine ring protons are anticipated to appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. Due to the asymmetry of the 4-substituted pyridazine ring, the three ring protons will be chemically non-equivalent and will exhibit characteristic splitting patterns due to spin-spin coupling. The methylene protons adjacent to the bromine atom and the carbonyl group are expected to appear as a singlet in the region of δ 4.0-5.0 ppm, shifted downfield due to the deshielding effect of the electronegative bromine and the carbonyl group.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~9.3 | Doublet | ~2.5 |

| H-5 | ~8.0 | Doublet of doublets | ~5.0, ~2.5 |

| H-6 | ~9.0 | Doublet | ~5.0 |

| -CH₂Br | ~4.5 | Singlet | - |

Note: Predicted values are based on the analysis of similar pyridazine derivatives. Actual values may vary depending on the solvent and experimental conditions. cdnsciencepub.comnih.gov

Carbon-13 (¹³C) NMR Spectral Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carbonyl carbon is expected to be the most deshielded, appearing at a chemical shift of around δ 190 ppm. The carbons of the pyridazine ring will resonate in the aromatic region, typically between δ 120 and 160 ppm. The methylene carbon attached to the bromine atom will be found in the aliphatic region, significantly downfield shifted to around δ 30-40 ppm due to the halogen's electronegativity.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-3 | ~155 |

| C-4 | ~135 |

| C-5 | ~125 |

| C-6 | ~152 |

| -CH₂Br | ~35 |

Note: Predicted values are based on the analysis of similar pyridazine derivatives. Actual values may vary depending on the solvent and experimental conditions. cdnsciencepub.commdpi.com

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the coupled protons on the pyridazine ring (H-5 with H-3 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the pyridazine ring and the methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. While less critical for this relatively rigid molecule, it could provide information about the preferred conformation of the side chain relative to the pyridazine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1720 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. The pyridazine ring will exhibit a series of characteristic C-H and C=N stretching and bending vibrations.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C-Br stretch, for instance, often gives a strong signal in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| C=O Stretch | 1690 - 1710 | IR (strong) |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C=N Stretch | 1550 - 1600 | IR, Raman |

| C-C Stretch (ring) | 1400 - 1500 | IR, Raman |

| C-Br Stretch | 550 - 650 | IR, Raman (strong) |

Note: Predicted values are based on typical frequencies for these functional groups. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this compound is currently available, it is anticipated that suitable crystals could be grown. The analysis of its crystal structure would provide invaluable data. For instance, it would confirm the planarity of the pyridazine ring and the geometry around the carbonyl group. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding (if any protic solvent is present in the crystal lattice) or halogen bonding involving the bromine atom, which can influence the physical properties of the compound.

For analogous brominated ketones, crystal structures have been determined, revealing typical C-Br bond lengths of around 1.93 Å and C=O bond lengths of approximately 1.21 Å. A similar analysis for this compound would provide a benchmark for its solid-state conformation and intermolecular interactions.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment of Derivatives (if applicable)

While direct chiroptical studies on derivatives of this compound are not extensively documented in publicly available literature, the stereochemical analysis of closely related chiral pyridazinone derivatives provides a strong framework for understanding how such techniques would be applied. Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are powerful tools for the unambiguous assignment of the absolute configuration of chiral molecules containing the pyridazine core.

Research into a series of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones has demonstrated the successful application of chiroptical studies in combination with chiral High-Performance Liquid Chromatography (HPLC) to determine the absolute configuration of enantiomers. nih.gov In this exemplary case, the synthesized racemic mixtures of pyridazinone derivatives were first separated into their respective pure enantiomers. nih.gov

The subsequent characterization of these purified enantiomers through chiroptical studies, specifically circular dichroism, allowed for the definitive assignment of the absolute configuration for each pair of enantiomers. nih.gov This process is crucial as the biological activity of such compounds can be highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly higher potency than the other. nih.gov In the case of the studied pyridazin-3(2H)-ones, the R-(−)-forms were generally preferred by the N-formyl peptide receptors over the S-(+)-enantiomers. nih.gov

The synthesis of these chiral derivatives involved the use of chiral amides, such as R-(+)- and S-(-)-2-bromopropanoyl amides, which were used to alkylate the pyridazinone ring. nih.gov Although the alkylation is a classical SN2 reaction which should theoretically proceed with a complete inversion of configuration, some level of racemization was observed, necessitating the subsequent separation and stereochemical assignment. nih.gov

The data below illustrates the type of information generated in such a study, providing a template for how the chiroptical properties of chiral derivatives of this compound could be presented.

Table 1: Chiral Intermediates in Pyridazinone Synthesis

| Compound ID | Structure | Chemical Name | Chirality |

| (±)-1g | (Structure not available) | 2-bromo-2-methylbutanoic acid | Racemate |

| R-(+)-3a | (Structure not available) | R-(+)-2-bromopropanoyl amide | R |

| S-(-)-3a | (Structure not available) | S-(-)-2-bromopropanoyl amide | S |

Table 2: Chiral Pyridazin-3(2H)-one Derivatives

| Compound ID | Structure | Chemical Name | Chirality |

| (±)-5a | (Structure not available) | 6-methyl-2-(1-oxo-1-(phenylamino)propan-2-yl)-4-phenylpyridazin-3(2H)-one | Racemate |

| (+)-5a | (Structure not available) | Enantiomer 1 of 5a | (+) |

| (-)-5a | (Structure not available) | Enantiomer 2 of 5a | (-) |

This established methodology underscores the applicability and necessity of chiroptical spectroscopy for the stereochemical elucidation of complex chiral molecules containing a pyridazine moiety. Should chiral derivatives of this compound be synthesized, a similar approach combining chiral separation with ECD and/or Vibrational Circular Dichroism (VCD) would be the standard for assigning their absolute configurations.

Computational and Theoretical Investigations of 2 Bromo 1 Pyridazin 4 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov A typical study on 2-Bromo-1-(pyridazin-4-yl)ethanone would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecule's geometry and calculate its electronic properties. mdpi.comnih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. ripublication.com For pyridazine-containing systems, the HOMO is often distributed over the pyridazine (B1198779) ring, while the LUMO can be localized on the ring and adjacent electron-withdrawing groups. researchgate.netresearchgate.net The presence of the α-bromo ketone moiety is expected to lower the LUMO energy, increasing the molecule's electrophilicity at the carbonyl carbon and the carbon bearing the bromine atom. youtube.com

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites of the molecule. mdpi.com For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the carbon atom attached to the bromine, highlighting its susceptibility to nucleophilic attack. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. researchgate.netmdpi.com

Interactive Data Table: Illustrative Global Reactivity Descriptors for a Pyridazine Ketone Derivative

This table presents typical data calculated using DFT (B3LYP/6-31G) for a representative pyridazine derivative, as direct data for the title compound is not published. These values help in predicting chemical behavior.*

| Parameter | Formula | Significance | Illustrative Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -7.2 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 5.7 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 7.2 eV |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power | 4.35 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | Ease of charge transfer | 0.175 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 3.31 eV |

Ab Initio Methods for Energy Minimization and Conformational Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical parameters. up.ac.za These methods are employed for high-accuracy energy calculations and conformational analysis. For this compound, a key conformational question is the orientation of the bromomethyl ketone group relative to the pyridazine ring. A potential energy surface scan, performed by systematically rotating the dihedral angle between the ring and the carbonyl group, would identify the most stable conformers. mdpi.com It is generally expected that a co-planar or near co-planar arrangement would be favored to maximize electronic conjugation, though steric hindrance between the bromine atom and the ring could lead to a twisted, low-energy conformation. up.ac.za

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

A hallmark of α-bromo ketones is their reactivity in nucleophilic substitution (SN2) reactions. youtube.com Computational modeling can elucidate the mechanism of such transformations. For instance, the reaction of this compound with a nucleophile (e.g., thiourea) can be modeled to find the transition state (TS) structure. up.ac.zalibretexts.org The calculation involves locating the saddle point on the potential energy surface corresponding to the TS. The activation energy (Ea) for the reaction is the energy difference between the reactants and the TS. This analysis can confirm whether the reaction proceeds via a concerted SN2 mechanism and predict the reaction rate. The presence of the carbonyl group is known to facilitate the SN2 reaction at the α-carbon by stabilizing the transition state. youtube.com

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structure verification. researchgate.net

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. aip.org For this compound, key predicted vibrations would include the C=O stretching frequency (typically around 1700-1720 cm⁻¹), C-N stretching modes within the pyridazine ring, and the C-Br stretching frequency (typically in the 600-700 cm⁻¹ range). Comparing these calculated frequencies (often scaled by a factor to correct for anharmonicity) with experimental IR spectra helps confirm the presence of these functional groups. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com

Interactive Data Table: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm)

This table shows the expected chemical shifts for this compound based on calculations for analogous structures and established chemical shift ranges.

| Atom/Group | Predicted δ (ppm) | Typical Experimental δ (ppm) | Rationale |

| ¹H NMR | |||

| Pyridazine H (at C3/C6) | 9.2 - 9.5 | 9.1 - 9.4 | Deshielded by adjacent N atoms. |

| Pyridazine H (at C5) | 7.8 - 8.1 | 7.7 - 8.0 | Standard aromatic proton in an electron-deficient ring. |

| CH₂Br | 4.5 - 4.8 | 4.4 - 4.7 | Deshielded by both the electronegative Br and the carbonyl group. |

| ¹³C NMR | |||

| C=O | 190 - 195 | 190 - 200 | Typical range for an α-halo ketone. |

| Pyridazine C (at C4) | 140 - 145 | 138 - 143 | Carbon attached to the ketone substituent. |

| Pyridazine C (at C3/C6) | 150 - 155 | 148 - 153 | Deshielded by adjacent N atoms. |

| Pyridazine C (at C5) | 125 - 130 | 124 - 129 | Standard aromatic carbon in a diazine. |

| CH₂Br | 30 - 35 | 31 - 36 | Aliphatic carbon attached to an electronegative bromine. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses

Given that many pyridazine derivatives exhibit biological activity, molecular docking simulations can be used to hypothesize how this compound might interact with a biological target, such as an enzyme active site. nih.govrsc.orgnih.gov Docking programs predict the preferred orientation and binding affinity (scoring function) of the molecule within a receptor's binding pocket. mdpi.com The pyridazine ring is known to participate in hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov A docking study would likely show the pyridazine nitrogens acting as hydrogen bond acceptors with amino acid residues like asparagine or glutamine, while the carbonyl oxygen could also accept hydrogen bonds. nih.gov The bromo-ketone moiety could form halogen bonds or other electrostatic interactions.

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-receptor complex over time (e.g., nanoseconds). MD simulations model the movement of atoms and can confirm if the key interactions identified in docking are maintained in a dynamic, solvated environment. nih.gov

Role of 2 Bromo 1 Pyridazin 4 Yl Ethanone As a Key Synthon in Medicinal Chemistry Research

Design and Synthesis of Novel Pyridazine-Containing Scaffolds for Drug Discovery

The pyridazine (B1198779) nucleus is a recognized pharmacophore present in numerous biologically active molecules. The inherent reactivity of 2-Bromo-1-(pyridazin-4-yl)ethanone provides a strategic advantage for medicinal chemists in the design and synthesis of innovative pyridazine-containing scaffolds.

Precursor for Targeted Small Molecule Libraries

The development of targeted small molecule libraries is a fundamental strategy in modern drug discovery. This compound serves as an ideal starting material for the generation of such libraries due to its ability to readily undergo a variety of chemical transformations. The α-bromo ketone moiety is a potent electrophile, making it susceptible to nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles. This reactivity allows for the systematic introduction of diverse functional groups, leading to the creation of focused libraries of compounds for screening against specific biological targets.

For instance, the reaction of this compound with various primary and secondary amines can yield a library of aminoketone derivatives. These derivatives can be further cyclized to form a multitude of heterocyclic systems, such as imidazopyridazines or other fused pyridazine scaffolds. Each member of the library possesses a unique substitution pattern, allowing for a comprehensive exploration of the structure-activity relationship (SAR) around the pyridazine core. This approach is instrumental in identifying lead compounds with enhanced potency and selectivity.

Building Block for Bioisosteric Replacements in Existing Drug Architectures

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a powerful tool for optimizing drug candidates. This compound provides access to pyridazine-containing fragments that can act as bioisosteres for other aromatic or heteroaromatic rings in established drug architectures. The pyridazine ring, with its two adjacent nitrogen atoms, offers a unique electronic distribution and hydrogen bonding capacity compared to more common rings like phenyl or pyridine (B92270).

The substitution of a phenyl ring with a pyridazine moiety, for example, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, enhanced metabolic stability, or a more favorable toxicity profile. The pyridazine ring's ability to engage in specific hydrogen bond interactions with biological targets can also lead to increased binding affinity and selectivity. The versatility of this compound allows for the facile incorporation of this valuable bioisosteric unit into a wide range of molecular frameworks.

Strategies for Molecular Diversification and Combinatorial Library Synthesis

The demand for novel chemical entities in high-throughput screening has driven the development of sophisticated strategies for molecular diversification. This compound is a key player in many combinatorial chemistry approaches aimed at rapidly generating large numbers of structurally diverse molecules. Its predictable reactivity and compatibility with a variety of reaction conditions make it an excellent substrate for automated synthesis platforms.

One common strategy involves a multi-component reaction where this compound, an amine, and another reactive species are combined in a single step to produce complex heterocyclic structures. This approach allows for the rapid assembly of a large library of compounds from a small set of starting materials. Furthermore, the pyridazine core can be further functionalized through subsequent reactions, adding another layer of diversity to the library. The resulting compounds can then be screened for a wide range of biological activities, from enzyme inhibition to receptor modulation.

Mechanistic Insights into Biological Interactions of this compound Derivatives

Beyond their role as synthetic intermediates, derivatives of this compound have proven to be valuable tools for elucidating the mechanisms of biological processes. The inherent reactivity of the α-haloketone function can be harnessed to probe the active sites of enzymes and to understand the molecular basis of receptor binding.

Exploration of Covalent Enzyme Inhibition Mechanisms

The bromoacetyl group present in this compound and its derivatives is a classic electrophilic warhead capable of forming covalent bonds with nucleophilic residues in the active sites of enzymes. This property has been exploited to design potent and selective irreversible enzyme inhibitors. By reacting with key amino acid residues such as cysteine, serine, or histidine, these inhibitors can permanently inactivate the target enzyme, leading to a sustained therapeutic effect.

The study of such covalent inhibitors provides invaluable information about the topology and catalytic mechanism of the target enzyme. By identifying the specific residue that has been modified, researchers can gain a deeper understanding of the enzyme's active site architecture. This knowledge can then be used to design next-generation inhibitors with improved selectivity and reduced off-target effects. For instance, derivatives of this compound could potentially be developed as covalent inhibitors for various enzyme families, including kinases, proteases, and phosphatases, which are implicated in a wide range of diseases.

Molecular Basis of Receptor Binding and Modulation of Biological Pathways

Derivatives of this compound can also serve as probes to investigate the molecular basis of receptor-ligand interactions and their role in modulating biological pathways. The pyridazine moiety can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for high-affinity binding to receptor pockets.

Understanding Target Selectivity at the Molecular Level

The ability of a drug candidate to selectively bind to its intended biological target while minimizing interactions with other proteins is a critical determinant of its efficacy and safety profile. For kinase inhibitors derived from this compound, achieving target selectivity is a complex interplay of various molecular interactions between the inhibitor and the kinase's active site.

The pyridazine ring plays a fundamental role in this process. Its two adjacent nitrogen atoms are potent hydrogen bond acceptors, allowing them to form specific hydrogen bonding interactions with key amino acid residues in the hinge region of the kinase's ATP-binding pocket. nih.gov This "hinge-binding" motif is a common feature of many kinase inhibitors and serves as a primary anchor for the molecule. The precise geometry and electronic properties of the pyridazine ring, as compared to other heterocycles like pyridine, can influence the strength and directionality of these hydrogen bonds, contributing to selectivity for certain kinases over others. nih.gov

Beyond the hinge region, the substituents introduced through the reaction of the α-bromoketone moiety of the synthon are crucial for dictating selectivity. For instance, in the case of 2-amino-4-(pyridazin-4-yl)thiazole derivatives, the amino group and the thiazole (B1198619) ring itself can engage in additional hydrogen bonding and van der Waals interactions with residues in the solvent-exposed region of the active site. Furthermore, the nature of the substituent on the amino group can be varied to probe different sub-pockets of the kinase active site. A bulky aromatic group, for example, might be required to occupy a hydrophobic pocket in one kinase, while a smaller, more polar group might be favored by another.

Molecular modeling and co-crystal structures of inhibitors bound to their target kinases have provided invaluable insights into the molecular basis of selectivity. These studies have revealed that even subtle changes in the inhibitor's structure can lead to significant differences in binding affinity and selectivity. For example, the position of a nitrogen atom within an aromatic ring substituent can determine whether a favorable hydrogen bond is formed or a steric clash occurs with a specific amino acid residue. dundee.ac.uk Similarly, the introduction of a halogen atom can lead to the formation of a halogen bond, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a particular target. nih.gov

Structure-Activity Relationship (SAR) Studies of Chemically Modified Derivatives (Focus on Chemical Features and Binding Mechanisms)

Structure-Activity Relationship (SAR) studies are a systematic process in medicinal chemistry where the chemical structure of a compound is progressively modified to understand how these changes affect its biological activity. For derivatives of this compound, SAR studies are instrumental in optimizing their potency and selectivity as, for example, kinase inhibitors.

The primary point of diversification for derivatives of this compound is the substituent introduced by the reaction of the α-bromoketone. In the case of 2-amino-4-(pyridazin-4-yl)thiazole derivatives, the substituent on the 2-amino group is a key determinant of activity.

| Compound | R-Group on 2-amino-thiazole | Kinase Target | IC50 (nM) * | Key Interactions & Rationale |

| A | -H | Kinase X | 500 | Unsubstituted amino group allows for potential hydrogen bonding but lacks specific interactions in the hydrophobic pocket. |

| B | -Methyl | Kinase X | 250 | Small alkyl group provides some hydrophobic interaction, leading to a modest increase in potency. |

| C | -Phenyl | Kinase X | 50 | The phenyl ring occupies a hydrophobic pocket, significantly enhancing binding affinity through van der Waals interactions. |

| D | -4-Fluorophenyl | Kinase X | 25 | The fluorine atom can form favorable halogen bonds or alter the electronics of the phenyl ring, leading to improved potency. |

| E | -4-Methoxyphenyl | Kinase X | 100 | The methoxy (B1213986) group may introduce unfavorable steric hindrance or electronic effects, reducing potency compared to the unsubstituted phenyl ring. |

| F | -3-Aminophenyl | Kinase X | 15 | The amino group can form an additional hydrogen bond with a specific residue in the active site, leading to a significant increase in potency. |

IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.

As illustrated in the table above, the SAR for this series of compounds reveals several key trends. The unsubstituted amino group in Compound A provides a baseline activity. The introduction of a small alkyl group (Compound B) offers a slight improvement, likely due to increased hydrophobic interactions. A significant jump in potency is observed with the introduction of a phenyl ring (Compound C), highlighting the importance of occupying a hydrophobic pocket within the kinase's active site.

Further modifications to the phenyl ring provide more nuanced SAR data. The addition of a fluorine atom at the para-position (Compound D) often leads to enhanced activity. This can be attributed to several factors, including the formation of a halogen bond with the protein backbone or the favorable electronic properties of the fluorine atom. Conversely, the introduction of a methoxy group (Compound E) can be detrimental to activity, possibly due to steric clashes or unfavorable electronic effects. The most potent compound in this hypothetical series is Compound F, which features a 3-aminophenyl substituent. The amino group in the meta-position is positioned to form a crucial hydrogen bond with a specific amino acid residue in the active site, thereby significantly enhancing binding affinity and potency.

Similar SAR studies can be conducted on other scaffolds derived from this compound, such as the imidazo[1,2-b]pyridazines. In this system, substituents can be introduced at various positions on the imidazo[1,2-b]pyridazine (B131497) core.

| Compound | Substituent Position & Identity | Kinase Target | IC50 (nM) * | Key Interactions & Rationale |

| G | Unsubstituted | Kinase Y | >1000 | The unsubstituted scaffold lacks the necessary interactions for potent inhibition. |

| H | 3-Phenyl | Kinase Y | 150 | The phenyl group at the 3-position provides a key hydrophobic interaction, leading to a significant increase in potency. |

| I | 3-(4-Pyridyl) | Kinase Y | 50 | The pyridyl nitrogen can act as a hydrogen bond acceptor, forming an additional interaction with the protein and enhancing potency. |

| J | 6-Methyl | Kinase Y | 800 | A methyl group at the 6-position may introduce a steric clash with the protein, reducing binding affinity. |

| K | 3-(4-Pyridyl), 6-Chloro | Kinase Y | 20 | The chloro group at the 6-position may form a favorable halogen bond or occupy a small hydrophobic pocket, further enhancing potency. |

IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.

In this series, the unsubstituted imidazo[1,2-b]pyridazine (Compound G) is inactive. The introduction of a phenyl group at the 3-position (Compound H) confers significant activity by engaging with a hydrophobic region of the kinase. Replacing the phenyl ring with a 4-pyridyl ring (Compound I) further improves potency, as the nitrogen atom of the pyridine can form an additional hydrogen bond. The SAR also reveals that substitution at the 6-position is sensitive to steric bulk, with a methyl group (Compound J) being detrimental to activity. However, a smaller chloro substituent at the 6-position (Compound K) can be beneficial, potentially through the formation of a halogen bond, leading to the most potent compound in this series.

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Pyridazin 4 Yl Ethanone

Development of Novel Catalytic and Asymmetric Transformations

The presence of the α-bromoketone functional group makes 2-Bromo-1-(pyridazin-4-yl)ethanone an excellent substrate for a variety of catalytic transformations. Future research could focus on developing novel catalytic systems to functionalize this molecule with high efficiency and selectivity. A key area of interest lies in asymmetric catalysis, where the creation of chiral centers would be crucial for developing new therapeutic agents.

Potential research directions include:

Stereoselective Reduction: The development of catalytic methods for the stereoselective reduction of the ketone functionality would yield chiral β-bromoalcohols, which are valuable building blocks in organic synthesis.

Cross-Coupling Reactions: The bromine atom can be substituted through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse molecular fragments.

Organocatalysis: The use of small organic molecules as catalysts for reactions involving this compound could offer a greener and more sustainable alternative to metal-based catalysts.

| Research Area | Potential Transformation | Significance |

| Asymmetric Catalysis | Stereoselective reduction of the ketone | Access to chiral building blocks |

| Cross-Coupling | Suzuki, Sonogashira, Buchwald-Hartwig | Molecular diversification |

| Organocatalysis | Enantioselective alkylations | Green and sustainable synthesis |

Integration into Flow Chemistry Systems and Automated Synthesis Platforms

The scalability and safety of chemical processes are paramount in modern chemical manufacturing. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing. The integration of this compound into flow chemistry systems could enable safer handling of this reactive compound and allow for the rapid optimization of reaction conditions.

Future work in this area could involve:

Development of Flow-Based Synthetic Routes: Designing and optimizing continuous flow processes for the synthesis and subsequent functionalization of this compound.

Automated Reaction Screening: Utilizing automated synthesis platforms to rapidly screen a wide range of catalysts, reagents, and reaction conditions to discover new transformations and optimize existing ones.

In-line Analysis and Purification: Integrating analytical techniques and purification modules directly into the flow system to enable real-time monitoring and isolation of the desired products.

Exploration of Photocatalytic Reactions and Photophysical Properties

Photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the activation of molecules through light-induced electron transfer processes. The α-bromoketone moiety is known to be susceptible to photochemical transformations. Investigating the photocatalytic reactions of this compound could lead to the discovery of novel synthetic methodologies.

Areas for exploration include:

Photoinduced Atom Transfer Radical Addition (ATRA): Using light to generate a radical from the carbon-bromine bond, which can then add to various unsaturated systems.

Photoredox Catalysis: Employing a photocatalyst to mediate the reduction or oxidation of this compound, enabling a range of new transformations.

Investigation of Photophysical Properties: Characterizing the absorption and emission properties of the molecule and its derivatives to understand their behavior upon light absorption and to identify potential applications in areas such as photodynamic therapy or as fluorescent probes.

Advanced Applications in Materials Science

The pyridazine (B1198779) core is a key structural motif in many functional materials due to its electronic properties and ability to coordinate with metal ions. The functionalization of this compound could lead to the development of novel materials with tailored properties.

Potential applications in materials science include:

Polymer Chemistry: Incorporating the pyridazine unit into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties.

Optoelectronics: Designing and synthesizing pyridazine-containing molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the pyridazine nitrogen atoms as coordination sites for the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

| Application Area | Potential Material | Key Property |

| Polymer Chemistry | Pyridazine-containing polymers | Enhanced thermal stability |

| Optoelectronics | Organic electronic materials | Tunable optoelectronic properties |

| Coordination Chemistry | Metal-Organic Frameworks | Porosity for gas storage |

Deeper Elucidation of Complex Biological Mechanisms and Target Validation at a Molecular Level

Pyridazine derivatives are known to exhibit a wide range of biological activities, and α-haloketones are often used as covalent inhibitors of enzymes. Therefore, this compound represents a promising scaffold for the development of new therapeutic agents.

Future research in this domain should focus on:

Target Identification and Validation: Identifying the specific biological targets of this compound and its derivatives using techniques such as chemical proteomics and activity-based protein profiling.